molecular formula C24H22N4O4 B5482099 ethyl 4-[5-methyl-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-3-oxo-1H-pyrazol-2-yl]benzoate

ethyl 4-[5-methyl-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-3-oxo-1H-pyrazol-2-yl]benzoate

Cat. No.: B5482099
M. Wt: 430.5 g/mol
InChI Key: UPVMQNIVJGUAIK-ZHZULCJRSA-N
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Description

Ethyl 4-[5-methyl-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-3-oxo-1H-pyrazol-2-yl]benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzoate ester group, which is derived from benzoic acid.

Preparation Methods

The synthesis of ethyl 4-[5-methyl-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-3-oxo-1H-pyrazol-2-yl]benzoate can be achieved through a multi-step process involving the formation of the pyrazole ring followed by esterification. One common method involves the reaction of 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde with ethyl 4-aminobenzoate under acidic conditions to form the desired ester. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .

Scientific Research Applications

Ethyl 4-[5-methyl-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-3-oxo-1H-pyrazol-2-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release the active pyrazole derivative, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and benzoate esters. Compared to these compounds, ethyl 4-[5-methyl-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-3-oxo-1H-pyrazol-2-yl]benzoate is unique due to its specific substitution pattern and the presence of both pyrazole and benzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 4-[5-methyl-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-3-oxo-1H-pyrazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-4-32-24(31)17-10-12-19(13-11-17)28-23(30)21(16(3)26-28)14-20-15(2)25-27(22(20)29)18-8-6-5-7-9-18/h5-14,26H,4H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVMQNIVJGUAIK-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(N2)C)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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